2,4-Dihydroxyheptadecyl acetate

Description

Properties

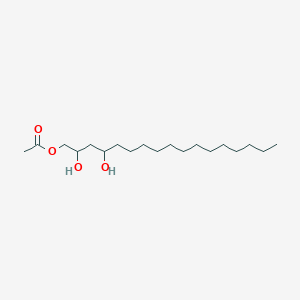

Molecular Formula |

C19H38O4 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2,4-dihydroxyheptadecyl acetate |

InChI |

InChI=1S/C19H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h18-19,21-22H,3-16H2,1-2H3 |

InChI Key |

ZBVKFVTUHVIICH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(CC(COC(=O)C)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(COC(=O)C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Functional Groups : 2,4-Dihydroxyheptadecyl acetate lacks the complex glycosylation and amide linkages seen in synthetic analogs, making it less polar and more suited for membrane integration.

- Biological Roles : Unlike synthetic derivatives designed for targeted reactivity (e.g., azide-alkyne click chemistry), the natural compound is evolutionarily optimized for structural roles in bacterial membranes.

Fatty Acid Derivatives in Bacterial Membranes ()

This compound co-occurs with saturated and branched-chain fatty acids in Rathayibacter species:

Key Differences :

- Hydroxylation: The dihydroxy groups in this compound introduce polarity compared to non-hydroxylated fatty acids, possibly aiding in host-pathogen interactions.

- Acetylation : The terminal acetyl group may reduce hydrogen bonding capacity, enhancing compatibility with hydrophobic membrane regions.

Acetate Esters with Varied Backbones ()

Comparative analysis with simpler acetates highlights structural and functional divergence:

Key Differences :

- Chain Length : The C17 chain of this compound provides greater hydrophobicity than shorter-chain acetates like hexyl acetate.

Dihydroxy-Substituted Compounds ()

Compounds with dihydroxy motifs exhibit divergent reactivity:

Key Differences :

- Aromatic vs. Aliphatic : The aliphatic backbone of this compound limits π-π interactions compared to aromatic dihydroxy compounds, favoring membrane integration over enzymatic binding.

Research Implications

Its synthetic analogs () offer templates for probing bacterial adhesion mechanisms, while comparisons with industrial acetates underscore the diversity of acetate ester applications. Further studies could explore its role in microbial virulence and membrane dynamics.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2,4-Dihydroxyheptadecyl acetate?

- Methodological Answer : The synthesis typically involves esterification or acetylation reactions. For example, analogous compounds like 2,4-dichlorophenoxy acetate are synthesized by dissolving the precursor acid in methanol with sulfuric acid as a catalyst, followed by reflux (4–6 hours), precipitation in ice water, and recrystallization from ethanol . Adjustments for this compound may include using heptadecyl diol precursors and optimizing reaction time/temperature to accommodate longer alkyl chains.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Determines the positions of hydroxyl and acetate groups via chemical shifts (e.g., δ 2.0–2.5 ppm for acetate methyl protons) and coupling patterns .

- IR Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and hydroxyl (O–H) vibrations (~3200–3500 cm⁻¹) .

- X-ray Crystallography : Resolves spatial arrangement of the heptadecyl chain and acetate moiety in crystalline form .

Q. What safety measures are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Storage : Keep in sealed containers at –20°C to prevent degradation; avoid exposure to strong oxidizers or bases .

- Spill Management : Use inert absorbents (e.g., vermiculite) and ensure adequate ventilation during cleanup .

Advanced Research Questions

Q. How can mechanistic studies using IR spectroscopy clarify the esterification pathway of this compound?

- Methodological Answer : Time-resolved IR spectroscopy tracks intermediate formation. For example, in zinc acetate-catalyzed reactions, coordination between the catalyst’s metal center and carbonyl oxygen activates the electrophilic carbon, facilitating nucleophilic attack by the hydroxyl group. Monitoring shifts in carbonyl stretches (e.g., from ~1710 to ~1740 cm⁻¹) confirms ester bond formation .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Cross-Validation : Compare solubility in multiple solvents (e.g., methanol, chloroform) using gravimetric analysis and UV-Vis spectroscopy .

- Thermodynamic Studies : Measure melting points and decomposition temperatures via differential scanning calorimetry (DSC) to assess stability under varying conditions .

Q. What experimental design strategies optimize the yield of this compound in scaled-up syntheses?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., Zn(OAc)₂) for efficiency and selectivity .

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) to enhance reaction rates without side reactions .

- DoE (Design of Experiment) : Use factorial designs to analyze interactions between temperature (60–100°C), molar ratios, and reaction time .

Q. What methodologies assess the biological activity of this compound in lipid membrane studies?

- Methodological Answer :

- Lipid Bilayer Models : Incorporate the compound into liposomes and measure membrane fluidity via fluorescence anisotropy using probes like DPH .

- Metabolic Tracing : Use radiolabeled (e.g., ¹⁴C) acetate moieties to track incorporation into cellular lipid pools via autoradiography .

Q. How does the heptadecyl chain length influence the compound’s physicochemical properties compared to shorter-chain analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.